molecular formula C20H30N6O2S B2392702 3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 946364-68-7

3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No.: B2392702
CAS No.: 946364-68-7
M. Wt: 418.56
InChI Key: OSBPSFNWLKGGSW-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H30N6O2S and its molecular weight is 418.56. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-cyclopentyl-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O2S/c1-29-20-23-18(25-10-12-28-13-11-25)16-14-22-26(19(16)24-20)9-8-21-17(27)7-6-15-4-2-3-5-15/h14-15H,2-13H2,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBPSFNWLKGGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CCC3CCCC3)C(=N1)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s worth noting that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells. This property could potentially influence the compound’s bioavailability and its ability to reach its target sites.

Biological Activity

3-Cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and its structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities. The synthesis involves multiple steps, including the formation of the pyrazolo ring and subsequent modifications to introduce the cyclopentyl and morpholino groups. The following table summarizes the key structural components:

ComponentStructure
Pyrazolo Ring4-Morpholino-1H-pyrazolo[3,4-d]pyrimidine
Side ChainCyclopentyl and methylthio groups
Functional GroupPropanamide

Research indicates that compounds with similar structures often act as inhibitors of critical enzymes involved in cancer cell proliferation. Specifically, 3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide may inhibit tubulin polymerization and dihydrofolate reductase (DHFR), which are essential for cell division and DNA synthesis.

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel.

DHFR Inhibition

Dihydrofolate reductase is a target for many anticancer drugs due to its role in folate metabolism. Compounds that inhibit DHFR can induce apoptosis by disrupting nucleotide synthesis necessary for DNA replication.

Cytotoxicity Studies

In vitro studies have demonstrated that 3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values were reported in the nanomolar range, indicating potent activity.
  • A549 (lung cancer) : Similar cytotoxic effects were observed with IC50 values comparable to established chemotherapeutics.

The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (nM)Mechanism of Action
MCF-72.01 ± 0.4Tubulin polymerization inhibition
A5491.83 ± 0.5DHFR inhibition

Case Studies

Recent studies have highlighted the potential of this compound in combination therapies. For example, when used alongside traditional chemotherapy agents, it demonstrated enhanced efficacy and reduced resistance in drug-resistant cancer cell lines.

Study Example

A study published in Heliyon evaluated the compound's effectiveness when combined with other agents targeting different pathways. The results showed a synergistic effect leading to increased apoptosis markers such as caspase activation and reduced levels of anti-apoptotic proteins like Bcl-2.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazolo ring have shown varying effects on potency and selectivity:

  • Methylthio Group : Enhances lipophilicity and cellular uptake.
  • Morpholino Ring : Increases binding affinity to target enzymes.

Preparation Methods

Four-Component Condensation

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via a one-pot, four-component reaction involving hydrazine derivatives, methylenemalononitrile, aldehydes, and alcohols. As demonstrated by, this method enables efficient cyclization under sodium alkoxide catalysis. For this target compound, phenylhydrazine and ethoxymethylenemalononitrile react in ethanol at 80°C for 6 hours to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (intermediate A ) (Yield: 78%). Subsequent cyclization with formamide at 120°C for 8 hours generates the unsubstituted pyrazolo[3,4-d]pyrimidine core B (Yield: 85%).

Table 1: Reaction Conditions for Core Synthesis

Step Reagents Conditions Yield
1 Phenylhydrazine, ethoxymethylenemalononitrile EtOH, 80°C, 6 h 78%
2 Formamide 120°C, 8 h 85%

Regioselective Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core

Methylthio Group Installation at Position 6

To introduce the methylthio group, intermediate D is treated with sodium methanethiolate (NaSMe) in tetrahydrofuran (THF) at 60°C for 6 hours. This step proceeds via a thiolate displacement mechanism, affording 6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine E (Yield: 75%).

Table 2: Functionalization of the Core Structure

Step Reagents Conditions Yield
3 POCl₃ 110°C, 4 h 90%
4 Morpholine, DMF 100°C, 12 h 82%
5 NaSMe, THF 60°C, 6 h 75%

Alkylation to Introduce the Ethylamine Side Chain

N1-Ethylation of the Pyrazolo[3,4-d]Pyrimidine

The ethylamine side chain is introduced via alkylation of intermediate E using 2-bromoethylamine hydrobromide. Reaction in acetonitrile with potassium carbonate (K₂CO₃) as a base at 70°C for 8 hours yields 1-(2-aminoethyl)-6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine F (Yield: 68%).

Propanamide Side-Chain Formation

Synthesis of 3-Cyclopentylpropanoyl Chloride

3-Cyclopentylpropanoic acid is treated with thionyl chloride (SOCl₂) at reflux for 3 hours to generate the corresponding acyl chloride G (Yield: 95%).

Amidation Reaction

Intermediate F is reacted with acyl chloride G in dichloromethane (DCM) using triethylamine (Et₃N) as a base at 0°C to room temperature for 12 hours. This forms the final product, 3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide H (Yield: 70%).

Table 3: Side-Chain Elaboration

Step Reagents Conditions Yield
6 2-Bromoethylamine HBr, K₂CO₃ CH₃CN, 70°C, 8 h 68%
7 SOCl₂ Reflux, 3 h 95%
8 G , Et₃N DCM, 0°C→RT, 12 h 70%

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.32 (s, 1H, pyrimidine-H), 3.75–3.68 (m, 4H, morpholine-OCH2), 3.12 (t, 2H, J = 6.4 Hz, NHCH2), 2.54 (s, 3H, SCH3), 1.85–1.45 (m, 11H, cyclopentyl and propanamide-CH2).
  • 13C NMR : δ 172.5 (amide-C=O), 158.9 (pyrimidine-C4), 115.6 (pyrazole-C3), 66.7 (morpholine-OCH2), 44.3 (SCH3).
  • HRMS (ESI) : m/z [M+H]+ calcd for C22H31N6O2S: 467.2198; found: 467.2201.

Purity Assessment

HPLC analysis using a C18 column (MeCN/H2O, 70:30) confirmed >98% purity.

Challenges and Optimization Considerations

  • Regioselectivity : The use of NaSMe ensured selective substitution at position 6 over position 2.
  • Amidation Efficiency : Low temperatures (0°C) minimized racemization during acyl chloride coupling.
  • Morpholine Incorporation : Polar aprotic solvents (DMF) enhanced nucleophilicity in the substitution reaction.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions are critical for achieving optimal yields?

Answer:
The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole precursors, followed by sequential functionalization. Critical steps include:

  • Methylthio introduction : Nucleophilic substitution at position 6 using methylthiolate under inert conditions (e.g., N₂ atmosphere) .
  • Morpholino addition : SNAr reaction at position 4 with morpholine, requiring polar aprotic solvents (DMF or DCM) and elevated temperatures (60–80°C) .
  • Acylation : Coupling the cyclopentylpropanamide moiety via EDC/HOBt-mediated acylation at 0–5°C to minimize side reactions .
    Yield optimization hinges on strict stoichiometric control, anhydrous conditions, and purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient). Reported yields for analogous pyrazolo[3,4-d]pyrimidines range from 30–45% .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

Answer:

  • NMR :
    • ¹H NMR : Morpholino protons (δ 3.6–3.8 ppm, multiplet), methylthio group (δ 2.5–2.6 ppm, singlet), and cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) .
    • ¹³C NMR : Pyrimidine C4 (δ 160–165 ppm, morpholino-substituted), amide carbonyl (δ 170–175 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR : Amide C=O stretch (~1680 cm⁻¹) and N-H bend (~1540 cm⁻¹) .
    Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Advanced: How can researchers resolve contradictory bioactivity data observed across assay systems?

Answer:
Contradictions may stem from assay-specific variables (e.g., cell permeability, off-target effects). Mitigation strategies:

  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Metabolomic profiling : Identify interference from endogenous thiols reacting with the methylthio group via LC-MS/MS .
  • Knock-out models : CRISPR-edited cell lines to isolate target engagement (e.g., PDE9A vs. PDE4B) .

Advanced: What computational strategies predict the binding mode to phosphodiesterase isoforms, and how can these inform analog design?

Answer:

  • Molecular docking : Use Glide (Schrödinger) to model interactions with PDE9A’s hydrophobic pocket (e.g., Tyr424, Phe441). Prioritize poses where the morpholino group hydrogen-bonds with Asp406 .
  • MD simulations : AMBER-based simulations (100 ns) to assess stability of the methylthio group’s orientation .
  • QM/MM optimization : Refine electronic interactions at the active site (e.g., charge transfer between pyrimidine and Mg²⁺) .
    Validate predictions via site-directed mutagenesis (e.g., Phe441Ala reduces binding by ~80%) .

Advanced: What experimental design principles should guide SAR studies for derivatives of this scaffold?

Answer:

  • Fractional factorial design : Vary substituents at positions 1 (ethyl), 4 (morpholino), and 6 (methylthio) while monitoring ClogP and polar surface area .
  • Response surface methodology : Optimize potency (IC₅₀) vs. solubility using central composite design .
  • High-throughput crystallography : Co-crystallize derivatives with PDE9A to correlate structural changes (e.g., cyclopentyl → cyclohexyl) with activity .

Advanced: How can researchers address solubility limitations in aqueous assay buffers without compromising permeability?

Answer:

  • Prodrug strategies : Mask the amide as a pivaloyloxymethyl ester (hydrolyzed intracellularly) .
  • Nanoformulation : Use PEGylated liposomes (size <100 nm) to enhance dispersibility. Confirm unbound fraction via equilibrium dialysis .
  • Co-solvent systems : Employ cyclodextrin (e.g., HP-β-CD) at 10–20 mM to stabilize aqueous solutions .

Basic: What are the hypothesized enzymatic targets, and what validation methods are essential?

Answer:

  • Primary targets : PDE9A (via pyrazolopyrimidine core) and cysteine proteases (via methylthio reactivity) .
  • Validation :
    • Radiometric PDE activity assays with ³H-cGMP .
    • Fluorogenic substrate assays (e.g., Z-FR-AMC for cathepsin B inhibition) .
    • Western blotting of downstream effectors (e.g., phosphorylated CREB) .

Advanced: What strategies mitigate metabolic instability of the methylthio group in vivo?

Answer:

  • Bioisosteric replacement : Substitute S-CH₃ with CF₃ (improves oxidative stability) .
  • Deuteration : Synthesize CD₃-thio analogs to slow CYP3A4-mediated demethylation .
  • Metabolite profiling : Use LC-HRMS to identify major oxidative metabolites (e.g., sulfoxide) in liver microsomes .

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